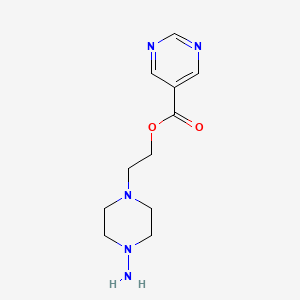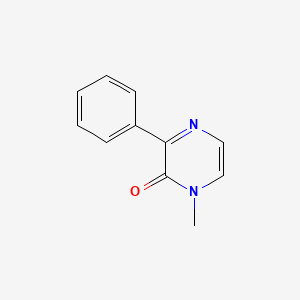
5-Butyl-6-ethyl-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) at the second position of the pyrimidine ring, along with butyl and ethyl substituents at the fifth and sixth positions, respectively. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, followed by the addition of butyl bromide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidine.
Reaction Conditions:
Reagents: Ethyl acetoacetate, thiourea, sodium ethoxide, butyl bromide
Solvent: Ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base, such as potassium carbonate
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Alkyl or aryl-substituted thioxopyrimidines
Wissenschaftliche Forschungsanwendungen
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group and the pyrimidine ring are crucial for its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less active in certain biological assays.
5-Methyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a butyl group, which may alter its chemical reactivity and biological activity.
5-Butyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of an ethyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of butyl and ethyl groups enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability. Additionally, the thioxo group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
99167-36-9 |
|---|---|
Molekularformel |
C10H16N2OS |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
5-butyl-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
InChI-Schlüssel |
CVUUUVXCTJCXGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(NC(=S)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)



![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)

![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)





